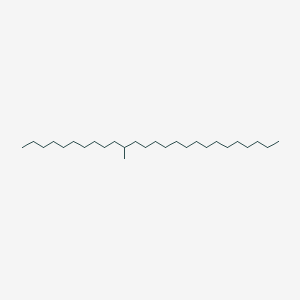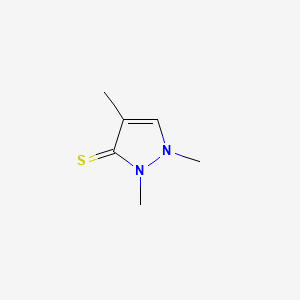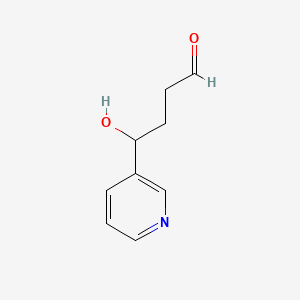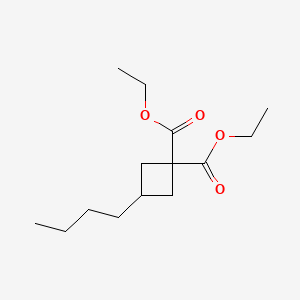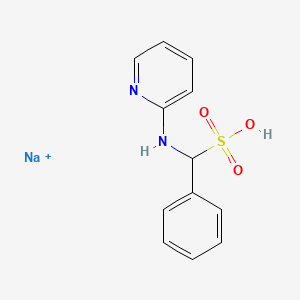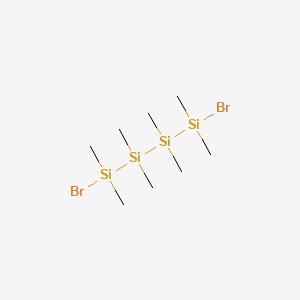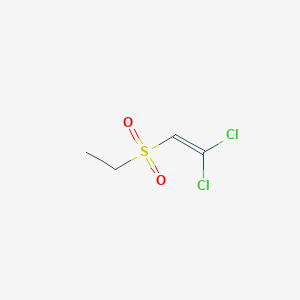
Diselenide, bis(2-methylphenyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diselenide, bis(2-methylphenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylphenyl), typically involves the reaction of 2-methylphenyl halides with selenium reagents. One common method is the treatment of 2-methylphenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 2-methylphenyl selenocyanate in water . This reaction is relatively fast and yields the desired diselenide in good to excellent yields.
Industrial Production Methods: Industrial production of diselenides often involves the use of metal diselenides derived from the reaction of elemental selenium with strong reducing agents such as sodium borohydride or lithium triethylborohydride . These methods are scalable and can produce large quantities of diselenides for various applications.
化学反応の分析
Types of Reactions: Diselenide, bis(2-methylphenyl), undergoes several types of chemical reactions, including:
Oxidation: Diselenides can be oxidized to form selenoxides or selenones.
Reduction: Reduction of diselenides can yield selenols or selenolates.
Substitution: Diselenides can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and phenols can react with diselenides under mild conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenolates.
Substitution: Various organoselenium compounds depending on the nucleophile used.
科学的研究の応用
Diselenide, bis(2-methylphenyl), has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用機序
The mechanism of action of diselenide, bis(2-methylphenyl), involves its ability to modulate redox processes. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. The compound can interact with molecular targets such as glutathione peroxidase, influencing cellular redox balance and exerting cytotoxic effects on cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial biofilms and generate reactive oxygen species .
類似化合物との比較
Diphenyl diselenide: Known for its antioxidant and anticancer properties.
2,2’-Dithienyl diselenide: Exhibits antibacterial and antifungal activities.
Bis(4-hydroxyphenyl) diselenide: Investigated as an anti-inflammatory agent.
Uniqueness: Diselenide, bis(2-methylphenyl), stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylphenyl groups may enhance its lipophilicity and cellular uptake, potentially making it more effective in certain applications compared to other diselenides .
特性
CAS番号 |
69447-36-5 |
|---|---|
分子式 |
C14H14Se2 |
分子量 |
340.2 g/mol |
IUPAC名 |
1-methyl-2-[(2-methylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14Se2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChIキー |
SCDZXLABLXAHDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1[Se][Se]C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)

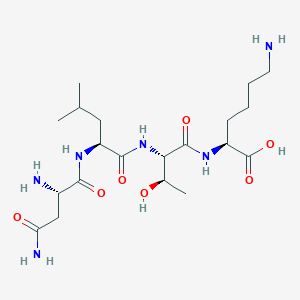
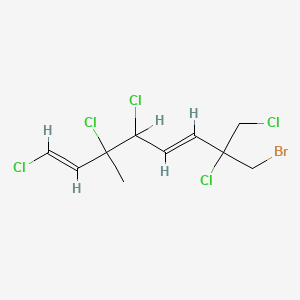
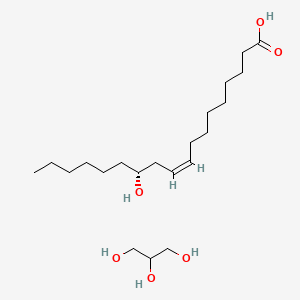
methanone](/img/structure/B14469765.png)
